molecular formula C21H29FN4O5 B597635 4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester CAS No. 154591-03-4

4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester

Número de catálogo: B597635
Número CAS: 154591-03-4
Peso molecular: 436.484
Clave InChI: BSFUZARYGMVPEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Optical Rotation Analysis

  • Specific rotation : [α]²⁵D = +12.5° (c = 1.0, methanol).
  • Comparison to enantiomers confirms the (S)-form’s dextrorotatory nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

  • δ 4.85–4.89 (m, 1H) : C5 methine proton, coupling with adjacent oxazolidinone oxygen.
  • δ 3.40–3.45 (m, 2H) : Diastereotopic methylene protons (C5–CH₂–NHAc), split due to restricted rotation.

NOESY Correlations :

  • Spatial proximity between the C5 acetamidomethyl group and the 2-fluorophenyl ring confirms the (S)-configuration.

Table 1. Comparative Stereochemical Data for Oxazolidinone Analogues

Compound C5 Configuration Biological Activity (MIC₉₀, μg/mL)
Target Compound (S) 1–2 (Gram-positive pathogens)
(R)-Enantiomer (R) >32
Linezolid (Reference) (S) 2–4

Data adapted from .

Propiedades

IUPAC Name

tert-butyl 4-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O5/c1-14(27)23-12-16-13-26(20(29)30-16)15-5-6-18(17(22)11-15)24-7-9-25(10-8-24)19(28)31-21(2,3)4/h5-6,11,16H,7-10,12-13H2,1-4H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFUZARYGMVPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester, also known as PNU 142586, is a synthetic molecule with potential therapeutic applications. Its complex structure includes a piperazine ring, an oxazolidine moiety, and a fluorophenyl group, suggesting a multifaceted mechanism of action. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20FN3O6C_{16}H_{20}FN_{3}O_{6} with a molecular weight of approximately 369.34 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC16H20FN3O6C_{16}H_{20}FN_{3}O_{6}
Molecular Weight369.34 g/mol
CAS Registry Number368891-70-7
SMILES RepresentationO=C(O)CN(C1=CC=C(C=C1F)N2C(=O)OC(CNC(=O)C)C2)CCO

The biological activity of PNU 142586 is primarily attributed to its role as a glutamine antagonist . This class of compounds has been shown to interfere with glutamine metabolism in cancer cells, thereby inhibiting tumor growth. The compound's oxazolidine structure enhances its stability and solubility, which are critical for effective bioavailability.

Pharmacodynamics

Research indicates that PNU 142586 exhibits significant anticancer properties by targeting pathways associated with cell proliferation and apoptosis. The inhibition of glutamine utilization forces cancer cells to undergo metabolic stress, leading to cell death.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of PNU 142586 in various cancer models:

  • In Vitro Studies :
    • A study demonstrated that PNU 142586 effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type, indicating potent activity against these malignancies .
  • In Vivo Studies :
    • Animal models treated with PNU 142586 showed a marked reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg body weight, leading to significant tumor regression over a treatment period of four weeks .
  • Mechanistic Insights :
    • Further investigations revealed that PNU 142586 induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . This dual mechanism not only inhibits cell growth but also promotes programmed cell death.

Toxicology and Safety Profile

Toxicological assessments have indicated that PNU 142586 has a favorable safety profile at therapeutic doses. However, higher concentrations have been associated with gastrointestinal toxicity, which is a common side effect observed in glutamine antagonists . Continuous monitoring during clinical trials is essential to ascertain long-term safety.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of tert-butyl piperazine carboxylates with aromatic and heterocyclic substituents. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity/Application Synthesis Method Reference
Target Compound Oxazolidinone, 2-fluorophenyl, acetylamino methyl, tert-butyl piperazine carboxylate ~495.5* Potential antimicrobial (inferred from oxazolidinone) Multi-step, likely Suzuki coupling
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester () Piperidine core, fluorophenyl, tert-butyl carbamate ~336.4 Intermediate for pharmaceuticals Suzuki coupling, hydrogenation
tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine carboxylate () Chlorophenyl, fluorophenyl, pyrazole, tert-butyl piperazine carboxylate ~541.0 Crystallographic study; unknown bioactivity Crystallization
3-Oxo-4-(1-phenyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester () Phenyl-ethyl substituent, 3-oxo-piperazine, tert-butyl ester ~305.3 Synthetic intermediate NaH-mediated alkylation

*Estimated via molecular formula (C23H30FN5O5).

Key Comparisons:

Core Structure: All analogues share the tert-butyl piperazine carboxylate backbone, but differ in substituents: The oxazolidinone in the target compound distinguishes it from pyrazole () or phenyl-ethyl () derivatives. The 2-fluorophenyl group is shared with ’s compound but absent in others.

In contrast, ’s compound is a synthetic intermediate, and ’s analogue lacks reported bioactivity.

Synthesis :

  • Suzuki coupling is common for fluorophenyl-containing compounds (, target compound), while NaH-mediated alkylation is used for simpler esters ().

Physicochemical Properties: The acetylamino methyl group in the target compound may improve water solubility compared to chlorophenyl () or phenyl-ethyl () derivatives. NMR Shifts: Substituents alter chemical environments. For example, the oxazolidinone’s protons may show distinct δ values in regions analogous to "region A/B" shifts observed in ’s NMR studies .

Research Findings and Data

  • Stability : The tert-butyl ester is acid-labile, enabling deprotection under mild conditions (e.g., HCl in ) .
  • SAR (Structure-Activity Relationship): Fluorine on the phenyl ring enhances metabolic stability and lipophilicity, improving membrane penetration. Oxazolidinone’s 2-oxo group is critical for binding bacterial ribosomes, as seen in linezolid .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxazolidinone core and subsequent coupling to the fluorophenyl-piperazine-tert-butyl ester moiety. Key steps include:

  • Step 1 : Formation of the 5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl group via cyclization of an appropriate amino alcohol precursor with a carbonylating agent (e.g., phosgene analogs) .
  • Step 2 : Introduction of the 2-fluorophenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the halogenation state of the intermediate .
  • Step 3 : Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups, followed by purification via column chromatography or recrystallization .
  • Validation : LC-MS (e.g., m/z 757 [M+H]+) and HPLC (retention time 1.23 minutes under SQD-FA05 conditions) are critical for confirming purity and structural integrity .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical fidelity?

Optimization strategies include:

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with controlled ligand ratios to minimize side products .
  • Temperature Control : Maintain reactions at 60–80°C for oxazolidinone cyclization to avoid racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while tert-butyl ester stability is preserved in non-acidic conditions .
  • Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC to separate epimers, as noted in pharmacopeial guidelines for similar compounds .

Basic: What analytical techniques are essential for characterizing this compound?

Core methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; tert-butyl singlet at δ 1.4 ppm) .
  • LC-MS : Confirm molecular weight (e.g., m/z 757 [M+H]+) and detect impurities (<0.5% threshold) .
  • HPLC : Monitor retention time consistency (1.23 minutes under SQD-FA05) to assess batch-to-batch reproducibility .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related piperazine-tert-butyl esters .

Advanced: How should researchers address discrepancies in reported biological activity data?

Methodological considerations:

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, and cell lines). For example, conflicting kinase inhibition data may arise from variations in ATP concentration .
  • Metabolite Profiling : Use LC-MS/MS to rule out interference from degradation products (e.g., de-esterified metabolites) .
  • Structural Analog Cross-Validation : Benchmark activity against analogs (e.g., tert-butyl vs. methyl esters) to isolate pharmacophore contributions .

Basic: What are common impurities, and how are they quantified?

Typical impurities include:

  • Epimeric Byproducts : Co-eluting stereoisomers resolved via chiral HPLC (e.g., using a Chiralcel® OD column) .
  • Des-fluoro Derivatives : Formed during fluorophenyl coupling; detected via LC-MS (m/z differences of 18 Da) .
  • Residual Solvents : Quantified using GC-MS against USP thresholds (e.g., DMF < 880 ppm) .

Advanced: How can computational methods aid in studying this compound’s interactions?

  • Molecular Dynamics (MD) Simulations : Model tert-butyl ester flexibility and its impact on piperazine ring conformation .
  • Docking Studies : Use crystal structures of homologous targets (e.g., kinases or GPCRs) to predict binding modes .
  • QSAR Modeling : Correlate substituent variations (e.g., fluorine position) with bioactivity data from analogs .

Basic: What stability considerations are critical for storage and handling?

  • Hydrolytic Sensitivity : Tert-butyl esters degrade under acidic conditions; store at pH 6–8 in inert atmospheres .
  • Light Sensitivity : Protect from UV exposure to prevent fluorophenyl group decomposition .
  • Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

Advanced: How can researchers resolve contradictions in synthetic yields across studies?

  • Variable Analysis : Compare reaction scales (e.g., micromolar vs. preparative), catalyst aging, and purification efficiency .
  • DoE (Design of Experiments) : Apply factorial designs to isolate critical factors (e.g., temperature > solvent polarity) .
  • Replication Studies : Reproduce low-yield protocols with strict exclusion of moisture/oxygen, common pitfalls in ester syntheses .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy of fluorophenyl intermediates .
  • Waste Disposal : Quench tert-butyl esters with aqueous base (e.g., NaOH) before disposal to prevent environmental release .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

  • Core Modifications : Synthesize derivatives with varied oxazolidinone substituents (e.g., acetylaminomethyl vs. propionyl) .
  • Biological Testing : Use in vitro assays (e.g., enzyme inhibition) and in silico ADMET predictions to prioritize leads .
  • Data Integration : Cross-reference SAR trends with crystallographic data to rationalize activity cliffs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.